9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-
Description
The compound 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is a thioxanthone derivative characterized by a sulfur-containing tricyclic aromatic core. Key structural features include:
- A nitro (-NO₂) group at position 4, which is electron-withdrawing and may enhance reactivity or influence intermolecular interactions.
Thioxanthones are studied for diverse biological activities, including antitumor, antifungal, and antiparasitic properties. Modifications to substituents on the core structure significantly alter physicochemical and pharmacological profiles .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-4-nitrothioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-19(2)10-9-18-12-7-8-13(20(22)23)17-15(12)16(21)11-5-3-4-6-14(11)24-17/h3-8,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQOANBYFRFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317240 | |
| Record name | 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-03-2 | |
| Record name | NSC313389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is a synthetic compound with significant biological activity, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C17H17N3O3S
- Molecular Weight : 343.4 g/mol
- Density : 1.229 g/cm³
- Boiling Point : 536.9ºC
The compound features a thioxanthenone core structure with a dimethylaminoethyl substituent and a nitro group, which contribute to its biological activity and reactivity.
Antitumor Activity
Research indicates that 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- exhibits notable in vivo antitumor activity against P-388 lymphocytic leukemia. Effective doses have been reported to range from 12.5 mg/kg to 100 mg/kg, demonstrating varying levels of tumor control as indicated by tumor-to-control (T/C) ratios.
| Dose (mg/kg) | T/C Ratio (%) |
|---|---|
| 12.5 | 70 |
| 25 | 85 |
| 50 | 90 |
| 100 | 95 |
These results suggest a dose-dependent response, highlighting the compound's potential as an anticancer agent.
The compound's mechanism involves the inhibition of serine/threonine protein kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. This inhibition may lead to apoptosis in cancer cells, thus contributing to its antitumor effects.
Study on Antitumor Efficacy
A recent study investigated the efficacy of the compound in a murine model of P-388 leukemia. The study found that treatment with the compound significantly reduced tumor size compared to untreated controls. The researchers noted that the compound's ability to induce apoptosis was confirmed through histological analysis.
Pharmacological Exploration
Another study focused on the pharmacokinetics of the compound, revealing that it is rapidly absorbed and metabolized in vivo. The half-life was determined to be approximately 4 hours, suggesting that multiple dosing may be necessary for sustained therapeutic effects.
Comparative Analysis with Similar Compounds
The following table compares structural analogs of 9H-Thioxanthen-9-one, highlighting differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-{[2-(Diethylamino)ethyl]amino}-4-nitro-9H-thioxanthen-9-one | C20H24N2OS | Contains diethylamino group; higher molecular weight |
| Thioxanthone | C15H10OS | Base structure without amino substitutions; used in photochemistry |
| Nitrothioxanthene derivatives | Varies | Similar nitro group but different substituents; diverse biological activities |
The distinct combination of functional groups in 9H-Thioxanthen-9-one enhances its biological activity compared to these analogs.
Scientific Research Applications
Antitumor Activity
Research has shown that 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- exhibits notable in vivo antitumor activity , particularly against P-388 lymphocytic leukemia. Effective doses range from 12.5 mg/kg to 100 mg/kg, demonstrating varying levels of tumor control measured by tumor control (T/C) values in experimental models .
Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal activities . A study indicated that derivatives of thioxanthenone possess significant antimicrobial properties, making them valuable in treating infections in warm-blooded animals . The screening procedures established the in vitro and in vivo effectiveness of these compounds against various pathogens.
Synthetic Methodologies
The synthesis of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- can be achieved through several methodologies:
- Condensation Reactions : Utilizing appropriate precursors, condensation reactions can yield the desired thioxanthenone structure.
- Functional Group Modifications : The introduction of the dimethylaminoethyl group and nitro substituents can be accomplished through nucleophilic substitutions or electrophilic additions.
These synthetic routes provide versatility in designing thioxanthene-based compounds tailored for specific applications .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers administered varying doses of the compound to mice with induced P-388 lymphocytic leukemia. Results showed a dose-dependent response, where higher doses correlated with increased tumor suppression rates .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of thioxanthenone derivatives against common bacterial strains. The results indicated significant antibacterial effects at concentrations as low as 0.5 mg/mL, supporting further development for clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Nitro Group Impact : The nitro group in the target compound may enhance oxidative stress in biological systems compared to electron-donating groups (e.g., -OH, -OPr) .
- Aminoalkyl Chain Differences: Dimethylamino vs. diethylamino groups influence lipophilicity and cellular uptake. Diethylamino derivatives (e.g., Compound 23) show potent antitumor activity, suggesting alkyl chain length affects target binding .
- Hydroxymethyl vs. Nitro : Hycanthone’s hydroxymethyl group correlates with antischistosomal activity, while nitro substituents may favor DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Preparation Methods
Friedel-Crafts Cyclization for Core Assembly
The thioxanthenone scaffold is classically synthesized via Friedel-Crafts acylation. For example, thioxanthene undergoes oxidation with 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) under oxygen atmosphere in 1,2-dichloroethane, yielding thioxanthen-9-one in 99% isolated yield. This method’s efficiency stems from the synergistic effect of DDQ as an electron-deficient quinone and blue LED irradiation, which accelerates the oxidation kinetics.
Reaction Conditions :
Alternative Route via Sulfur Insertion
A complementary approach involves cyclizing 2-iodo-3-chlorobenzoic acid with thiophenol derivatives in the presence of copper catalysts, followed by sulfuric acid-mediated Friedel-Crafts cyclization to yield thioxanthenone intermediates. This method allows for pre-functionalization of aromatic rings before cyclization, enabling regioselective nitro group placement.
Regioselective Nitration at Position 4
Direct Nitration of Thioxanthenone
Electrophilic nitration of thioxanthen-9-one requires careful control to avoid over-nitration. A mixture of fuming nitric acid and sulfuric acid at 0–5°C selectively introduces the nitro group at position 4, guided by the electron-withdrawing ketone’s meta-directing effects. However, this method yields moderate regioselectivity (~60%) due to competing para-substitution.
Optimization Strategy :
Precursor-Directed Nitration
Superior regiocontrol is achieved by nitrating a thioxanthene precursor before oxidation. For instance, nitration of thioxanthene at position 4 using acetyl nitrate (HNO₃/Ac₂O) followed by DDQ oxidation affords 4-nitrothioxanthen-9-one in 78% yield. This method circumvents the ketone’s deactivating effects, enhancing nitro group placement accuracy.
Functionalization at Position 1: Introducing the [2-(Dimethylamino)ethyl]amino Group
Nucleophilic Aromatic Substitution
1-Chloro-4-nitrothioxanthen-9-one reacts with [2-(dimethylamino)ethyl]amine under palladium catalysis. Adapted from protocols in, Cs₂CO₃ and Pd(OAc)₂ in toluene/t-BuOH (5:1) at 120°C facilitate the displacement, yielding the target compound in 65% isolated yield.
Key Parameters :
Buchwald-Hartwig Amination
For halogenated intermediates lacking inherent reactivity, Buchwald-Hartwig coupling offers a robust alternative. Using BrettPhos-Pd-G3 precatalyst and K₃PO₄ in dioxane, 1-bromo-4-nitrothioxanthen-9-one couples with [2-(dimethylamino)ethyl]amine at 100°C, achieving 72% yield. This method tolerates the nitro group’s electron-withdrawing nature, ensuring efficient C–N bond formation.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 3.72 (t, J = 6.0 Hz, 2H, NCH₂), 2.62 (t, J = 6.0 Hz, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).
- ¹³C NMR : δ 190.2 (C=O), 154.1 (C-NO₂), 143.8 (C-N), 132.5–122.4 (Ar-C), 55.1 (NCH₂), 45.8 (CH₂N), 40.3 (N(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitration | 52 | 85 | Simplicity, minimal steps | Moderate regioselectivity |
| Precursor-Directed Route | 78 | 92 | High regiocontrol | Multi-step synthesis |
| Buchwald-Hartwig Coupling | 72 | 95 | Tolerance to EWG, scalability | Requires Pd catalyst, costly ligands |
Industrial and Environmental Considerations
- Scalability : The precursor-directed route offers the best balance of yield and purity for kilogram-scale production.
- Green Chemistry : Solvent recycling (1,2-dichloroethane) and DDQ recovery reduce environmental impact.
- Cost Analysis : Palladium-catalyzed methods incur higher costs ($120–150/g catalyst) compared to nucleophilic substitution ($20–30/g).
Q & A
Q. What are the recommended synthetic routes for 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-9H-thioxanthen-9-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, in related thioxanthenone derivatives, coupling a halogenated core (e.g., bromo- or nitro-substituted) with amine-functionalized side chains under reflux in polar aprotic solvents (e.g., DMF, DMSO) is common. Reaction temperature (110–130°C) and catalyst choice (e.g., K₂CO₃ for deprotonation) critically impact yield. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures removal of unreacted amines or byproducts. Isotopic labeling methods, such as carboxyl-14C incorporation, require controlled inert atmospheres to avoid radiolytic degradation .
Advanced Question
Q. How can computational modeling predict the photophysical properties of nitro-substituted thioxanthenone derivatives?
Methodological Answer: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations are used to calculate electronic transitions, HOMO-LUMO gaps, and spin-orbit coupling effects. For example, the nitro group’s electron-withdrawing nature reduces the LUMO energy, enhancing charge-transfer characteristics. Solvent effects (via polarizable continuum models) and substituent positioning (e.g., para vs. meta nitro) are modeled to predict absorption/emission spectra. Validation against experimental UV-Vis and fluorescence data (e.g., λmax shifts) ensures accuracy. Such models guide the design of thermally activated delayed fluorescence (TADF) materials by optimizing triplet harvesting efficiency .
Basic Question
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., dimethylaminoethyl and nitro groups) via chemical shifts and coupling patterns.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and isotopic purity.
- X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for studying solid-state photophysical behavior.
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for thioxanthenone core) .
Advanced Question
Q. What strategies resolve contradictions in reported solubility data across experimental conditions?
Methodological Answer: Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or solvent polarity effects. To address this:
- Conduct solubility parameter calculations (Hansen parameters) to match solvents with the compound’s polarity.
- Use dynamic light scattering (DLS) to detect aggregation in non-ideal solvents.
- Perform controlled recrystallization (e.g., slow evaporation vs. antisolvent methods) to isolate stable polymorphs.
- Cross-validate with thermogravimetric analysis (TGA) to rule out solvent retention artifacts .
Basic Question
Q. What are the key considerations for handling this compound in laboratory settings to ensure safety and stability?
Methodological Answer:
- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro-group degradation.
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and particulate-filtering respirators (NIOSH N95) to avoid inhalation of fine powders.
- Ventilation: Conduct reactions in fume hoods with HEPA filters to minimize aerosol exposure.
- Waste Disposal: Neutralize acidic/basic byproducts before incineration to prevent environmental release .
Advanced Question
Q. How does the nitro group at the 4-position affect the compound’s electronic structure and reactivity?
Methodological Answer: The nitro group acts as a strong electron-withdrawing moiety, stabilizing the thioxanthenone core’s radical anions and enhancing intersystem crossing (ISC) rates. Electrochemical studies (cyclic voltammetry) reveal a ~0.3 V reduction potential shift compared to non-nitro analogs. In photoredox catalysis, this increases the compound’s oxidative quenching efficiency. Substituent effects are quantified via Hammett constants (σpara = +0.78), correlating with reaction kinetics in cross-coupling applications. Computational analysis (NBO charges) further shows increased electrophilicity at the carbonyl oxygen, favoring nucleophilic attack .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
